trans,trans-1,4-Diphenyl-1,3-butadiene

Description

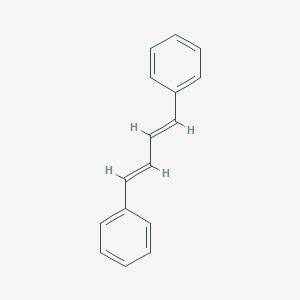

Structure

3D Structure

Properties

IUPAC Name |

[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLKFZNIIQFQBS-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022459 | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000354 [mmHg] | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-81-8, 886-65-7 | |

| Record name | 1,4-Diphenyl-1,3-butadiene, (1E,3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-3-butadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylbuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYL-1,3-BUTADIENE, (1E,3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P15V6543 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of trans,trans-1,4-Diphenyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-1,4-Diphenyl-1,3-butadiene is a conjugated hydrocarbon that has garnered significant interest in chemical research. Its rigid, planar structure and extended π-system are responsible for its characteristic chemical and photophysical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and analysis are also presented, along with visualizations of key chemical processes. While its primary applications are currently in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymers, its unique molecular architecture makes it a compound of interest for broader chemical synthesis.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical reactions.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄ | |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 150-152 °C | |

| Boiling Point | 350 °C | [1] |

| Density | 1.151 g/cm³ |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | |

| Ether | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Benzene | Soluble | [1] |

| Petroleum Ether | Soluble | [1] |

| Hot Glacial Acetic Acid | Soluble | [1] |

| Alcohol | Slightly soluble | [1] |

Spectral Properties

The spectral properties of this compound are key to its identification and characterization. The extended conjugation in the molecule gives rise to distinct spectroscopic signatures.

| Technique | Data | Reference(s) |

| ¹H NMR (in CDCl₃) | δ ~6.6-7.5 ppm (complex multiplet, aromatic and vinylic protons) | [2][3][4][5][6] |

| ¹³C NMR | δ ~125-138 ppm | [7][8][9] |

| UV-Vis (in Hexane) | λmax ≈ 330 nm (ε ≈ 33,000 M⁻¹cm⁻¹) | [10][11] |

| Infrared (IR) | ~1500-1600 cm⁻¹ (C=C aromatic and alkene stretch) | [12][13][14] |

| Fluorescence (in Hexane) | Excitation: 330 nm, Emission: 373 nm |

Experimental Protocols

Synthesis via Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones. In the case of this compound, the reaction involves a phosphonium ylide and cinnamaldehyde.[15][16][17][18][19]

Materials:

-

Benzyltriphenylphosphonium chloride

-

Cinnamaldehyde

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

95% Ethanol

-

Anhydrous magnesium sulfate

-

5 mL conical vial

-

Magnetic stir vane

-

Stir plate

-

Test tubes

-

Pasteur pipet

-

Sand bath

-

Ice bath

-

Centrifuge

Procedure:

-

To a clean and dry 5 mL conical vial, add approximately 0.38 g of benzyltriphenylphosphonium chloride and record the exact weight.

-

Add 3 drops of pure cinnamaldehyde to the vial and reweigh to ensure at least 120 mg has been added.

-

Add 1 mL of dichloromethane and a magnetic stir vane to the vial. Cap the vial and begin stirring.

-

Carefully add 0.5 mL of a 50% aqueous sodium hydroxide solution to the reaction vial and stir for approximately 20 minutes.

-

Transfer the contents of the vial to a 6" test tube. Rinse the vial with 1 mL of dichloromethane followed by 3 mL of water and add the washings to the test tube.

-

Mix the contents of the test tube vigorously and allow the layers to separate.

-

Transfer the lower organic layer (CH₂Cl₂) to a second clean test tube.

-

Extract the remaining aqueous layer with two successive 2 mL portions of CH₂Cl₂ and combine all organic extracts.

-

Dry the combined organic layers with anhydrous magnesium sulfate for 5-10 minutes with occasional swirling.

-

Filter the solution by gravity through a pipet containing a small cotton plug into a clean, tared 6" test tube.

-

In a fume hood, carefully evaporate the dichloromethane using a gentle stream of nitrogen or compressed air, warming the tube in a sand bath to accelerate evaporation.

-

Once the solvent has evaporated, weigh the test tube to determine the crude yield of the product.

-

Recrystallize the crude product from approximately 4 mL of boiling 95% ethanol. Allow the solution to cool slowly, then place it in an ice bath to complete crystallization.

-

Isolate the purified crystals by centrifugation, decanting the supernatant.

-

Dry the crystals and record the final weight and melting point.

Spectroscopic Analysis

Sample Preparation for NMR Spectroscopy:

-

Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Sample Preparation for UV-Vis Spectroscopy:

-

Prepare a dilute solution of the purified product in a suitable UV-transparent solvent, such as hexane.

-

Use a quartz cuvette to hold the sample.

-

Record the absorbance spectrum over the appropriate wavelength range (e.g., 200-500 nm) using a UV-Vis spectrophotometer.

Key Chemical Reactions and Pathways

Wittig Reaction Workflow

The synthesis of this compound via the Wittig reaction follows a well-defined workflow, from the preparation of the phosphonium ylide to the final product isolation.

Caption: Workflow for the synthesis of this compound.

Photochemical Isomerization

This compound can undergo photoisomerization upon exposure to ultraviolet light, leading to the formation of its cis-trans and cis-cis isomers. This process is reversible and the equilibrium between the isomers is dependent on the wavelength of light used.[20][21][22][23]

Caption: Photoisomerization pathways of 1,4-diphenyl-1,3-butadiene.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this compound. While its application in drug development is not yet established, its well-defined synthesis and interesting photochemical properties make it a valuable building block in organic synthesis and materials science. Further research may yet uncover novel applications for this versatile molecule.

References

- 1. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]

- 2. brainly.com [brainly.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Solved Interpret the following H NMR spectrum for the | Chegg.com [chegg.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,4-DIPHENYLBUTADIYNE(886-65-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,4-DIPHENYLBUTADIYNE(886-65-7) 13C NMR spectrum [chemicalbook.com]

- 9. chegg.com [chegg.com]

- 10. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]

- 11. 1,4-diphenylbutadiene [omlc.org]

- 12. Solved 1,4-Diphenyl-1,3-butadiene Infrared Spectrum Report | Chegg.com [chegg.com]

- 13. This compound(538-81-8)FT-IR [chemicalbook.com]

- 14. 1,4-DIPHENYLBUTADIYNE(886-65-7) IR Spectrum [chemicalbook.com]

- 15. unwisdom.org [unwisdom.org]

- 16. webassign.net [webassign.net]

- 17. Solved CHEM3412 Lab Synthesis of 1,4-Diphenyl-1,3-butadiene | Chegg.com [chegg.com]

- 18. scribd.com [scribd.com]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Photophysical Properties of 1,4-Diphenyl-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated aromatic hydrocarbon that has been extensively studied for its interesting photophysical properties. Its rigid structure and extended π-system give rise to strong absorption in the ultraviolet region and significant fluorescence emission. These characteristics make it a valuable compound for fundamental photophysical studies and a useful molecular probe in various chemical and biological systems. This technical guide provides a comprehensive overview of the core photophysical properties of the trans,trans-isomer of DPB, detailed experimental protocols for their measurement, and visualizations of the underlying processes.

Core Photophysical Properties

The photophysical behavior of trans,trans-1,4-diphenyl-1,3-butadiene is characterized by its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. These properties are influenced by the solvent environment.

Data Presentation

The following tables summarize the key photophysical parameters for this compound in various solvents.

| Solvent | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) |

| Hexane | 330[1] | 33,000 at 330 nm[1] | 373 | 0.42[1] |

| Cyclohexane | - | - | - | - |

| Acetonitrile | - | - | - | - |

Further research is needed to populate the data for cyclohexane and acetonitrile.

| Solvent | Isomerization Quantum Yield (Φ_iso) | Excited-State Lifetime (τ) [ps] |

| n-Hexane | 0.1 (tt → ct)[2] | 829[2] |

| Acetonitrile | 0.4 (tt → ct)[2] | 27[2] |

Experimental Protocols

Accurate determination of photophysical parameters is crucial for the reliable application of fluorescent molecules. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

1,4-Diphenyl-1,3-butadiene (sample)

-

Quinine sulfate in 0.1 M H₂SO₄ (standard, Φ_f = 0.546) or another suitable standard.

-

Spectroscopic grade solvents (e.g., hexane, cyclohexane, acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the standard and the DPB sample in the desired solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Determine the absorbance of each solution at the excitation wavelength.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Fast and sensitive photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

-

TCSPC electronics (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA)

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The scattering solution should be in the same solvent as the sample.

-

-

Sample Measurement:

-

Replace the scattering solution with the DPB solution. The absorbance of the sample at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

-

Excite the sample with the pulsed light source and collect the fluorescence emission at the wavelength of maximum emission.

-

-

Data Acquisition:

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

-

This process is repeated thousands to millions of times, and a histogram of the number of photons versus time is built up, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Deconvolute the IRF from the sample's decay curve using appropriate software.

-

Fit the deconvoluted decay data to an exponential decay model (mono- or multi-exponential) to determine the fluorescence lifetime(s) (τ).

-

Visualizations

Jablonski Diagram for 1,4-Diphenyl-1,3-butadiene

The following diagram illustrates the electronic and vibrational transitions that occur in DPB upon absorption of light.

References

A Comprehensive Technical Guide to trans,trans-1,4-Diphenyl-1,3-butadiene (CAS: 538-81-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-1,4-Diphenyl-1,3-butadiene, with the CAS number 538-81-8, is a versatile organic compound characterized by its unique conjugated structure, which imparts significant stability and reactivity.[1] This light yellow crystalline powder is a key intermediate in organic synthesis and materials science. Its applications are diverse, ranging from the development of organic light-emitting diodes (OLEDs) and organic solar cells to its use as a building block for advanced polymers and fluorescent dyes.[1] The compound's excellent thermal stability and photochemical properties make it a valuable asset in both academic research and industrial applications, including pharmaceutical research and development.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 538-81-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₄ | [1][5][6] |

| Molecular Weight | 206.28 g/mol | [1][5][6] |

| Appearance | Yellow solid / light yellow crystalline powder | [1][2] |

| Melting Point | 150-152 °C (lit.) | [2][4] |

| Boiling Point | 350 °C (lit.) | [2][4] |

| Solubility | Slightly soluble in water. Soluble in alcohol; sparingly soluble in ether. | [2][7] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | JFLKFZNIIQFQBS-FNCQTZNRSA-N | [3][4] |

| SMILES | c1ccc(cc1)\C=C\C=C\c2ccccc2 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Characteristic Peaks/Values | Reference(s) |

| Infrared (IR) | 3014.4 cm⁻¹ (C-H alkene), 1490.3 cm⁻¹ & 1442.3 cm⁻¹ (aromatic rings) | [8] |

| ¹H NMR | Peaks around 6.6 to 7.0 ppm and 7.2 to 7.5 ppm are indicative of the E,E isomer. | [9] |

| UV-Vis Absorption | Absorption Wavelength: 330 nm, Absorption Epsilon: 33000 (in hexane) | [10] |

| Fluorescence | Quantum Yield: 0.42 (in cyclohexane) | [10] |

Synthesis via the Wittig Reaction

The most common and versatile method for the synthesis of this compound is the Wittig reaction.[8][9][11][12] This reaction involves the conversion of an aldehyde or ketone to an alkene through the reaction with a phosphorus ylide.[8][11]

Overall Reaction

The synthesis is typically a two-step process:

-

Formation of the Phosphonium Salt: Reaction of triphenylphosphine with benzyl chloride to form benzyltriphenylphosphonium chloride.[8]

-

Wittig Reaction: The phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with cinnamaldehyde to yield this compound.[8]

Caption: Overview of the two-step Wittig synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for the Wittig synthesis of this compound.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Absolute ethanol

-

Sodium methoxide solution

-

trans-Cinnamaldehyde

-

Methylene chloride (Dichloromethane)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum ether or hexane for recrystallization and TLC

Procedure:

-

Preparation of the Ylide:

-

In a dry round-bottom flask, dissolve benzyltriphenylphosphonium chloride in absolute ethanol with stirring.[11]

-

Slowly add sodium methoxide solution to the flask. The solution will typically turn a characteristic color, indicating the formation of the ylide.[11]

-

Allow the mixture to stir for approximately 15 minutes.[11]

-

-

Reaction with Cinnamaldehyde:

-

Isolation and Purification of the Product:

-

Cool the reaction mixture in an ice bath to precipitate the crude product.[11]

-

Collect the solid by vacuum filtration using a Büchner funnel.[11]

-

Wash the crude product with cold absolute ethanol to remove impurities.[11]

-

The solid product is primarily the trans,trans isomer, while the cis,trans isomer, which is an oil, remains in the filtrate.[12]

-

For further purification, recrystallize the crude product from a suitable solvent such as 95% ethanol or cyclohexane.[13][14]

-

Dry the purified crystals in a vacuum oven.[13]

-

-

Characterization:

-

Determine the melting point of the purified product. The literature value for the trans,trans isomer is around 151 °C.[12]

-

Perform Thin-Layer Chromatography (TLC) to assess the purity of the product and compare it to the filtrate. A common developing solvent is petroleum ether or hexane.[8][12]

-

Obtain IR and NMR spectra to confirm the structure of the final product.

-

Caption: Experimental workflow for the synthesis.

Applications in Research and Development

This compound is a valuable compound with a range of applications in materials science and organic synthesis.

-

Organic Electronics: It is utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells, contributing to improved efficiency and flexibility of these devices.[1]

-

Polymer Chemistry: This compound serves as a monomer or a building block in the synthesis of advanced polymers, enhancing their thermal and mechanical properties.[1]

-

Fluorescent Dyes: Due to its conjugated system, it is used in the creation of fluorescent dyes for applications such as biological imaging.[1]

-

Photovoltaic Devices: It plays a role in the formulation of materials for photovoltaic cells, contributing to more efficient solar energy solutions.[1]

-

Organic Synthesis: It is used as a reactant in various organic reactions, for example, in the synthesis of 2,5-diphenylthiophene.

Isomeric Forms

1,4-Diphenyl-1,3-butadiene can exist in three stereoisomeric forms: trans,trans, cis,trans, and cis,cis. The trans,trans isomer is the most stable and is the primary product of the Wittig synthesis described.[12] The cis,trans isomer is often formed as a minor product and is typically an oil.[12] The cis,cis isomer is less common. The different isomers exhibit distinct physical properties, such as melting points.

| Isomer | Melting Point (°C) | Physical State |

| trans,trans | 150-152 | Solid |

| cis,trans | ~88 | Oily liquid or solid |

| cis,cis | ~70.5 | Leaflets, needles |

(Data compiled from multiple sources)[7][12]

Caption: Relationship and stability of isomers.

Safety and Handling

This compound is considered hazardous.[15] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6][16][17]

Precautionary Measures:

-

Handling: Use with adequate ventilation and minimize dust generation.[18] Wash hands thoroughly after handling.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing.[18] In case of insufficient ventilation, wear a suitable respirator.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][18]

-

First Aid:

Conclusion

This compound is a compound of significant interest in both academic and industrial research. Its straightforward synthesis via the Wittig reaction, coupled with its valuable photophysical and chemical properties, makes it a cornerstone for the development of new materials and complex organic molecules. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 538-81-8 [chemicalbook.com]

- 3. 1,3-Butadiene, 1,4-diphenyl-, (E,E)- (CAS 538-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 反,反-1,4-二苯基-1,3-丁二烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]

- 8. unwisdom.org [unwisdom.org]

- 9. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]

- 10. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. webassign.net [webassign.net]

- 15. fishersci.com [fishersci.com]

- 16. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. westliberty.edu [westliberty.edu]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide on the Solubility of trans,trans-1,4-Diphenyl-1,3-butadiene

This guide provides an in-depth overview of the solubility of trans,trans-1,4-Diphenyl-1,3-butadiene in various common laboratory solvents. The information is tailored for researchers, scientists, and professionals in drug development who require an understanding of the compound's physical properties for applications such as reaction chemistry, purification, and formulation.

Core Properties of this compound

This compound is a light yellow crystalline powder.[1] Its chemical structure consists of a butadiene backbone with two phenyl groups at the 1 and 4 positions, resulting in a conjugated system that influences its chemical and physical properties.[2]

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solubility Description | Reference |

| Acetone | Soluble. Used as a solvent for Thin Layer Chromatography (TLC) analysis. | [5][6] |

| Benzene | Soluble. | [7] |

| Chloroform | Soluble. | [7] |

| Cyclohexane | Soluble. Used as a solvent for fluorescence spectroscopy. | [8] |

| Dimethylformamide (DMF) | Soluble. | [4] |

| Ethanol | Soluble.[4][9] Can be used for recrystallization.[10] | [4][9][10] |

| Ether (Diethyl Ether) | Slightly soluble.[9] Another source states it is soluble.[7] | [7][9] |

| Ethyl Acetate | Soluble. | [11] |

| Glacial Acetic Acid | Soluble in hot glacial acetic acid. | [7] |

| Hexane | Soluble. Used for recrystallization.[10] Also used as a solvent for absorption spectroscopy.[8] | [8][10] |

| Methanol | Can be recrystallized from 95% methanol, implying solubility at elevated temperatures. | [5] |

| Petroleum Ether | Soluble. Used in chromatography.[10] Also used as a developing solvent in TLC.[5][6] | [5][6][10] |

| Toluene | Soluble. | [11] |

| Water | Slightly soluble.[1][3][4][10] | [1][3][4][10] |

| m-Xylene | Soluble. Used as a solvent for kinetic studies. | [11] |

Experimental Protocols

Determining the solubility of a compound like this compound can be approached through several experimental methods. Below are generalized protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[12]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[12]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[13]

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

For liquid compounds, miscibility is observed. If two distinct layers form, the liquids are immiscible. If a single homogeneous phase results, they are miscible.[13]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. The excess solid ensures that equilibrium with the dissolved solute is achieved.

-

Seal the flask and place it in a constant temperature shaker bath. The temperature should be controlled to the desired value for the solubility measurement.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe and filter it to remove any undissolved solid particles.

-

Analyze the concentration of this compound in the filtered solution using a suitable analytical technique. For a chromophoric compound like this, UV-Vis spectrophotometry is often a good choice.

-

The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualized Workflow

The following diagram illustrates a logical workflow for assessing the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for determining compound solubility.

References

- 1. This compound CAS#: 538-81-8 [m.chemicalbook.com]

- 2. Buy this compound | 538-81-8 [smolecule.com]

- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]

- 8. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 538-81-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

An In-depth Technical Guide to the Molecular Structure and Conformation of Diphenylbutadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated diene that has garnered significant interest in chemical research due to its rich stereochemistry and complex photophysical behavior. As a molecular scaffold, its derivatives have been explored for applications in materials science and as potential therapeutic agents. Understanding the nuanced relationship between its molecular structure, conformation, and properties is paramount for the rational design of novel compounds with desired functionalities. This guide provides a comprehensive overview of the structural isomers and conformational landscape of DPB, supported by experimental data and theoretical calculations.

Molecular Isomers of 1,4-Diphenyl-1,3-butadiene

1,4-Diphenyl-1,3-butadiene exists as three primary geometric isomers: trans,trans-, cis,trans-, and cis,cis-DPB. The configuration of these isomers is determined by the arrangement of the phenyl groups relative to the butadiene backbone.

-

trans,trans-1,4-Diphenyl-1,3-butadiene (tt-DPB): This is the most stable isomer, characterized by a planar or near-planar arrangement of the conjugated system to maximize π-orbital overlap. It is a crystalline solid at room temperature.

-

cis,trans-1,4-Diphenyl-1,3-butadiene (ct-DPB): This isomer is less stable than the trans,trans form and can exist as an oily liquid or crystalline solid.

-

cis,cis-1,4-Diphenyl-1,3-butadiene (cc-DPB): The least stable of the three, this isomer is sensitive to light, which can induce its transformation into the more stable trans,trans form.[1]

Conformational Analysis: s-cis and s-trans Conformers

Rotation around the central C2-C3 single bond of the butadiene moiety gives rise to two principal conformers: s-trans and s-cis. The "s" denotes rotation around a sigma (single) bond.

-

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance.

-

s-cis conformation: The two double bonds are on the same side of the central single bond. This conformation is higher in energy due to steric repulsion between the inner hydrogen atoms on the butadiene chain.

The energy difference between the s-trans and s-cis conformers of the parent 1,3-butadiene is approximately 2.3-2.8 kcal/mol, with the s-trans being more stable. This preference for the s-trans conformation is also observed in diphenylbutadiene.

Structural Data

The precise geometric parameters of the diphenylbutadiene isomers have been determined through a combination of X-ray crystallography and computational modeling. The following tables summarize key bond lengths, bond angles, and dihedral angles for the different isomers and conformers.

Table 1: Experimental Bond Lengths and Angles for Diphenylbutadiene Isomers

| Parameter | trans,trans-DPB | cis,cis-DPB Derivative¹ |

| Bond Lengths (Å) | ||

| C1=C2 | 1.34 | 1.350(3) |

| C2-C3 | 1.45 | 1.432(5) |

| C3=C4 | 1.34 | 1.350(3) |

| C1-C(Ph) | 1.47 | - |

| C4-C(Ph) | 1.47 | - |

| Bond Angles (°) ** | ||

| C1=C2-C3 | 123 | - |

| C2-C3=C4 | 123 | - |

| Dihedral Angles (°) ** | ||

| C1=C2-C3=C4 | 180 (idealized) | - |

¹Data for (1Z,3Z)-1,4-diphenyl-1,4-bis(p-tolylmethylthio)-1,3-butadiene.[2]

Table 2: Calculated Dihedral Angles and Relative Energies of DPB Conformers

| Conformer | Phenyl-Butadiene Dihedral 1 (°) | C1=C2-C3=C4 Dihedral (°) | Phenyl-Butadiene Dihedral 2 (°) | Relative Energy (kcal/mol) |

| tt-DPB (s-trans) | ~0 | ~180 | ~0 | 0.00 |

| tt-DPB (s-cis) | - | ~0 | - | > 2.8 |

| ct-DPB | +2.6 | - | +35.4 | - |

| cc-DPB | ~70 (between phenyls) | - | - | - |

Note: Data is compiled from various computational studies.[3] The exact values can vary depending on the level of theory and basis set used.

Experimental Protocols

Synthesis of Diphenylbutadiene Isomers

1. Synthesis of this compound via Wittig Reaction [4][5]

This procedure involves the reaction of a phosphonium ylide with an aldehyde.

-

Step 1: Preparation of the Phosphonium Salt (Benzyltriphenylphosphonium chloride).

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine and benzyl chloride in a suitable solvent like xylene.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture to allow the phosphonium salt to crystallize.

-

Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., cold xylene or petroleum ether), and dry.

-

-

Step 2: Formation of the Ylide.

-

In a separate flask, prepare a solution of a strong base, such as sodium ethoxide in ethanol.

-

Add the benzyltriphenylphosphonium chloride to the base solution with stirring. The formation of the ylide is often indicated by a color change.

-

-

Step 3: Wittig Reaction with Cinnamaldehyde.

-

To the ylide solution, add cinnamaldehyde dropwise with continuous stirring.

-

The reaction mixture is typically stirred for a specified period at room temperature or with gentle heating.

-

The product, this compound, will precipitate from the solution.

-

Collect the crude product by vacuum filtration and wash with a suitable solvent (e.g., ethanol) to remove triphenylphosphine oxide byproduct.

-

Recrystallize the crude product from a solvent like ethanol or cyclohexane to obtain pure trans,trans-DPB.

-

2. Synthesis of cis,trans- and cis,cis-1,4-Diphenyl-1,3-butadiene

The cis isomers are typically obtained through photochemical isomerization of the more stable trans,trans isomer.

-

Step 1: Preparation of a trans,trans-DPB Solution.

-

Dissolve this compound in a suitable solvent, such as n-hexane or cyclohexane, in a quartz reaction vessel.[4]

-

-

Step 2: Photochemical Irradiation.

-

Irradiate the solution with a mercury lamp, typically using a filter to select a specific wavelength range (e.g., 275–375 nm).[4]

-

Monitor the progress of the isomerization using techniques like thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

-

Step 3: Separation of Isomers.

-

After a desired level of conversion is reached, concentrate the reaction mixture.

-

Separate the mixture of isomers using column chromatography on silica gel with a non-polar eluent (e.g., hexane). The different isomers will have different retention times, allowing for their individual collection.

-

The cis,trans and cis,cis isomers are typically less stable and should be stored at low temperatures in the dark to prevent further isomerization.[4]

-

Conformational Analysis by 2D NOESY NMR Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique to determine the spatial proximity of protons in a molecule. For diphenylbutadiene, it can help distinguish between s-cis and s-trans conformers.

-

Step 1: Sample Preparation.

-

Dissolve a pure sample of the diphenylbutadiene isomer in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. The concentration should be optimized for 2D NMR experiments.

-

Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles.[6]

-

-

Step 2: NMR Data Acquisition.

-

Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons.

-

Set up a 2D NOESY experiment on the NMR spectrometer. Key parameters to set include:

-

Mixing time (d8): This is the crucial parameter that allows for NOE cross-peak buildup. For small to medium-sized molecules like DPB, mixing times in the range of 400-800 ms are typically used.

-

Spectral widths (sw): Set the spectral widths in both dimensions to encompass all proton signals.

-

Number of increments (td1): A sufficient number of increments (e.g., 256 or 512) should be collected in the indirect dimension for good resolution.

-

Number of scans (ns): An appropriate number of scans should be averaged for each increment to achieve a good signal-to-noise ratio.

-

-

-

Step 3: Data Processing and Analysis.

-

Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions and phase correction.

-

Analyze the 2D NOESY spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space (typically < 5 Å).

-

For diphenylbutadiene, the key is to look for NOE correlations between the protons on the inner carbons of the butadiene chain and the protons on the phenyl rings. The presence or absence of specific cross-peaks can provide strong evidence for the predominant conformation in solution.

-

Transient Absorption Spectroscopy

This technique is used to study the dynamics of excited states and photoisomerization processes.

-

Step 1: Sample Preparation.

-

Prepare a dilute solution of the diphenylbutadiene isomer in a spectroscopic-grade solvent in a cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.

-

-

Step 2: Experimental Setup.

-

A typical femtosecond transient absorption setup consists of a pump beam and a probe beam.

-

The pump beam , an intense, ultrashort laser pulse, excites the sample. The wavelength is chosen to correspond to an absorption band of the molecule.

-

The probe beam , a weaker, broadband (white light) pulse, passes through the sample at a variable time delay after the pump pulse.

-

A mechanical delay stage is used to precisely control the time difference between the pump and probe pulses.

-

-

Step 3: Data Acquisition.

-

The probe beam is split into a reference beam and a sample beam before the sample.

-

After passing through the sample, the probe beam is directed to a spectrometer and detected by a CCD camera or photodiode array.

-

The change in absorbance of the sample as a function of wavelength and time delay is recorded. This is done by measuring the probe spectrum with and without the pump pulse at each delay time.

-

-

Step 4: Data Analysis.

-

The transient absorption data is typically plotted as a 2D map of change in absorbance (ΔA) versus wavelength and time.

-

Analysis of the data reveals the lifetimes of excited states, the formation of transient species (like perpendicular intermediates in isomerization), and the rates of different photophysical and photochemical processes.[5][7]

-

X-ray Crystallography

This technique provides the definitive solid-state structure of crystalline compounds.

-

Step 1: Crystal Growth.

-

Grow single crystals of the diphenylbutadiene isomer of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

-

Step 2: Crystal Mounting and Data Collection.

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

Collect a series of diffraction images as the crystal is rotated through a range of angles.

-

-

Step 3: Structure Solution and Refinement.

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. The final output includes precise bond lengths, bond angles, and dihedral angles.

-

Computational Chemistry Workflow for Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the structure and energetics of molecules.

-

Step 1: Molecular Structure Building.

-

Build the 3D structures of the different isomers and conformers (s-cis and s-trans) of diphenylbutadiene using a molecular modeling software (e.g., Avogadro, GaussView).

-

-

Step 2: Geometry Optimization.

-

Perform a geometry optimization for each structure using a DFT method. A common choice is the B3LYP functional with a suitable basis set (e.g., 6-31G(d) or larger).

-

This calculation finds the lowest energy geometry for each conformer.

-

-

Step 3: Frequency Calculation.

-

Perform a frequency calculation on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Step 4: Analysis of Results.

-

Extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles) from the output files.

-

Calculate the relative energies of the different conformers, including ZPVE corrections, to determine their relative stabilities.

-

The computational results can be compared with experimental data to validate the theoretical model.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the relationships between the different isomers and conformers of diphenylbutadiene and the experimental workflows used to study them.

Caption: Interconversion pathways between geometric isomers and conformers of diphenylbutadiene.

References

- 1. researchgate.net [researchgate.net]

- 2. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]

Spectroscopic Profile of trans,trans-1,4-Diphenyl-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for trans,trans-1,4-Diphenyl-1,3-butadiene, a conjugated aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for this compound is C₁₆H₁₄ with a molecular weight of 206.28 g/mol . Its spectroscopic data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1]

¹H NMR Spectrum:

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.42 | m | Aromatic Protons |

| 7.31 | m | Aromatic Protons |

| 7.22 | m | Aromatic Protons |

| 6.94 | m | Vinylic Protons |

| 6.66 | m | Vinylic Protons |

Solvent: CDCl₃, Reference: TMS

¹³C NMR Spectrum:

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 137.3 | Aromatic C (quaternary) |

| 132.8 | Vinylic CH |

| 128.7 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.3 | Aromatic CH |

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3025 | Medium | Aromatic C-H Stretch |

| 1595 | Strong | C=C Aromatic Ring Stretch |

| 1493 | Strong | C=C Aromatic Ring Stretch |

| 997 | Strong | trans C-H Bend (alkene) |

| 748 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |

| 692 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[3]

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| 330 | 33,000 | Hexane |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the steps for preparing a sample of a solid organic compound for NMR analysis.

-

Sample Preparation:

-

Weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[4]

-

Gently agitate the vial to dissolve the sample completely.

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the clear solution into a clean NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Insert the sample into the NMR magnet.

-

Select the appropriate nucleus to be analyzed (¹H or ¹³C).

-

Tune and lock the spectrometer using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For routine ¹³C spectra of compounds around this molecular weight, a 30° pulse with a 4-second acquisition time and no relaxation delay is often sufficient.[5]

-

Acquire the free induction decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol details the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.[6][7]

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr.[8] The mixture should be ground to a fine, homogeneous powder.

-

Ensure the sample is evenly dispersed within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply several tons of pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol describes the procedure for obtaining a UV-Vis spectrum of a solid compound in solution.[9][10]

-

Sample Preparation:

-

Select a solvent that is transparent in the UV-Vis region of interest (e.g., hexane or ethanol).[11]

-

Prepare a stock solution of this compound of a known concentration.

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 to 1.0 AU).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[12]

-

Select the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum. The instrument software will automatically subtract the baseline from the sample spectrum.[13]

-

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for UV-Vis Spectroscopy.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. This compound(538-81-8)FT-IR [m.chemicalbook.com]

- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. shimadzu.com [shimadzu.com]

- 9. longdom.org [longdom.org]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. youtube.com [youtube.com]

- 13. 1,3-Butadiene, 1,4-diphenyl-, (E,E)- [webbook.nist.gov]

In-depth Technical Guide to the Theoretical Calculations of Diphenylbutadiene Electronic States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic states of the three isomers of 1,4-diphenyl-1,3-butadiene (DPB): trans,trans-DPB (tt-DPB), cis,trans-DPB (ct-DPB), and cis,cis-DPB (cc-DPB). A thorough understanding of the electronic structure of these molecules is crucial for elucidating their photochemical and photophysical properties, which are of significant interest in fields ranging from materials science to drug development. This guide summarizes key quantitative data from theoretical studies, details the computational methodologies employed, and provides visualizations of the underlying concepts and workflows.

Theoretical Methodologies in the Study of Diphenylbutadiene's Electronic States

The accurate theoretical description of the electronic states of diphenylbutadiene isomers requires robust quantum chemical methods that can handle both static and dynamic electron correlation. The choice of method is critical for obtaining reliable predictions of excitation energies, potential energy surfaces, and other photophysical properties. The most commonly employed methods in the literature for this purpose are Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2).

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used method for calculating the excited states of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. The selection of the exchange-correlation functional is a critical parameter in TD-DFT calculations. For systems like DPB, hybrid functionals such as B3LYP and range-separated functionals like CAM-B3LYP are often employed. B3LYP is a popular choice for general-purpose calculations, while CAM-B3LYP is known to provide a better description of charge-transfer and long-range interactions, which can be important in extended π-systems.

Multiconfigurational Methods (CASSCF/CASPT2): For a more accurate description of electronic states, especially in cases of strong electron correlation or near-degeneracy between states, multiconfigurational methods are the gold standard. The CASSCF method provides a good qualitative description of the electronic wave function by including all important electronic configurations within a defined "active space" of orbitals and electrons. However, CASSCF often lacks the inclusion of dynamic electron correlation, which is crucial for quantitative accuracy. This deficiency is typically corrected by applying a second-order perturbation theory correction, leading to the CASPT2 method. The selection of the active space is the most critical step in a CASSCF/CASPT2 calculation and requires careful consideration of the molecule's electronic structure. For DPB, the active space typically includes the π and π* orbitals of the butadiene backbone and, in some cases, those of the phenyl rings.

Quantitative Data on Electronic States

Table 1: Calculated Relative Energies of Diphenylbutadiene Isomers in the Ground State (S0)

| Isomer | Conformation | Relative Energy (kcal/mol) |

| tt-DPB | tEt | 0.00 |

| ct-DPB | cEt | 4.31 |

| cc-DPB | cEc | 10.12 |

Note: Energies are calculated at the B3LYP/6-31+G(d,p) level of theory and include zero-point energy corrections. The tEt, cEt, and cEc notations refer to the conformation about the single and double bonds of the butadiene chain.[1]

Table 2: Calculated Adiabatic Energies of Diphenylbutadiene Isomers in the Lowest Triplet State (T1)

| Isomer | Conformation | Adiabatic Energy (kcal/mol) |

| tt-DPB | 3tEt | 44.13 |

| ct-DPB | 3cEt | 44.59 |

| Perpendicular | 3tZt | 40.73 |

| Perpendicular | 3cZt | 44.38 |

Note: Energies are relative to the ground state tEt conformer of tt-DPB and are calculated at the B3LYP/6-31+G(d,p) level of theory, including zero-point energy corrections. The asterisk () denotes an excited state geometry.[1]*

For trans,trans-DPB in n-hexane, experimental and computational studies indicate that the optically forbidden 21Ag state is located approximately 1000 cm-1 above the optically allowed 11Bu (S1) state.[2]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of theoretical calculations. Below are examples of experimental protocols for the key computational methods discussed.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Protocol:

-

Software: Gaussian, Amsterdam Density Functional (ADF), or other quantum chemistry packages.

-

Functional: B3LYP is a common choice for ground and triplet state geometry optimizations and energy calculations. For excited states, CAM-B3LYP is often used to better describe potential charge-transfer character.

-

Basis Set: Pople-style basis sets such as 6-31+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are typically employed. The addition of diffuse functions (+) is important for describing the spatial extent of excited state electron densities.

-

Geometry Optimization: Ground state (S0) and lowest triplet state (T1) geometries are optimized without symmetry constraints. Frequency calculations are then performed to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies).

-

Vertical Excitation Energies: TD-DFT calculations are performed at the optimized ground-state geometry to obtain vertical excitation energies and oscillator strengths for the low-lying singlet and triplet states.

Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 Protocol:

-

Software: MOLCAS, OpenMolcas, or other programs with robust multiconfigurational capabilities.

-

Active Space Selection: This is a critical step. For DPB, a common choice is a (4,4) active space, which includes the four π-electrons in the four π-orbitals of the butadiene moiety (SA2-CAS(4,4)/6-31G has been used for trajectory simulations of tt-DPB). A larger active space, including all π-orbitals of the molecule, may be necessary for a more accurate description of the electronic states. State-averaging (SA-CASSCF) is often employed to obtain a balanced description of multiple electronic states.

-

CASPT2 Calculation: Single-state or multi-state CASPT2 calculations are performed on top of the CASSCF wave functions to include the effects of dynamic electron correlation. An imaginary level shift is often used to avoid intruder state problems.

-

Basis Set: ANO-L or other atomic natural orbital basis sets are commonly used in conjunction with CASSCF/CASPT2 calculations.

Visualizations of Computational Workflows and Concepts

Diagram 1: General Workflow for Theoretical Calculation of Electronic States

Caption: A typical workflow for the theoretical calculation of molecular electronic states.

Diagram 2: Relationship Between Key Electronic States in Diphenylbutadiene Photoisomerization

Caption: A simplified schematic of the electronic states involved in the photoisomerization of diphenylbutadiene.

Diagram 3: Jablonski Diagram for Diphenylbutadiene

Caption: A Jablonski diagram illustrating the photophysical processes in diphenylbutadiene.

References

An In-depth Technical Guide to the Synthesis of 1,4-Diphenyl-1,3-butadiene: Discovery and History

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 1,4-diphenyl-1,3-butadiene, a conjugated diene of significant interest in academic research. The document details the historical evolution of its synthesis, with a primary focus on the prevalent Wittig and Horner-Wadsworth-Emmons reactions. Experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for laboratory and developmental applications.

Early Synthetic Approaches

Initial syntheses of 1,4-diphenyl-1,3-butadiene, while historically significant, are now largely superseded by more efficient methods. These early approaches include:

-

The reaction of phenylacetic acid and cinnamaldehyde in the presence of lead oxide.[1]

-

Dehydrogenation of 1,4-diphenyl-2-butene using butyllithium.[1]

-

A coupling reaction involving benzenediazonium chloride and cinnamylideneacetic acid.[1]

These methods often suffered from low yields and harsh reaction conditions, paving the way for the development of more versatile and reliable synthetic routes.

The Wittig Reaction: A Cornerstone in Alkene Synthesis

The advent of the Wittig reaction in 1954, a discovery for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes, including 1,4-diphenyl-1,3-butadiene.[2][3] This reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[2][4] The synthesis of 1,4-diphenyl-1,3-butadiene via the Wittig reaction typically involves the reaction of a benzyltriphenylphosphonium ylide with cinnamaldehyde.[2][4]

The Wittig reaction proceeds in three main stages:

-

Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide (e.g., benzyl chloride) to form a stable phosphonium salt.[2]

-

Formation of the Ylide: A strong base is used to deprotonate the phosphonium salt, forming the phosphorus ylide, a key reactive intermediate.[2][4]

-

Reaction with a Carbonyl Compound: The ylide reacts with an aldehyde or ketone (e.g., cinnamaldehyde) to yield the desired alkene and triphenylphosphine oxide.[2][4] The strong phosphorus-oxygen double bond formed in the byproduct is a major driving force for this reaction.[5][6]

Several variations of the Wittig synthesis for 1,4-diphenyl-1,3-butadiene have been reported. Below are summaries of common laboratory procedures.

Protocol 2.2.1: Synthesis using Sodium Ethoxide

This procedure involves the in-situ generation of the ylide from benzyltriphenylphosphonium chloride using sodium ethoxide in ethanol.

-

Ylide Preparation: Benzyltriphenylphosphonium chloride is dissolved in absolute ethanol, followed by the addition of a sodium ethoxide solution. The mixture is stirred for approximately 15 minutes, during which the characteristic yellow color of the ylide appears.[7]

-

Reaction with Cinnamaldehyde: A solution of cinnamaldehyde in absolute ethanol is then added to the ylide solution. The reaction is typically stirred for 10 minutes, leading to the precipitation of the product.[7]

-

Workup and Purification: The product is isolated by filtration and washed with cold ethanol to remove impurities such as triphenylphosphine oxide and the cis,trans-isomer.[7]

Protocol 2.2.2: Synthesis using Sodium Hydroxide

A two-phase system with aqueous sodium hydroxide can also be employed.

-

Reaction Setup: Benzyltriphenylphosphonium chloride and cinnamaldehyde are combined in a flask with dichloromethane (CH2Cl2).[3][4]

-

Ylide Generation and Reaction: A concentrated aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously at room temperature for about 30 minutes.[3][4]

-

Workup and Purification: The organic layer is separated, washed with water, and dried. The solvent is then evaporated, and the crude product is purified by recrystallization, typically from 95% ethanol.[3]

| Parameter | Protocol 2.2.1 (Sodium Ethoxide) | Protocol 2.2.2 (Sodium Hydroxide) | Reference |

| Yield | 35.36% | 25.1% | [2][8] |

| Melting Point (°C) | 140 | ~150-153 (pure E,E isomer) | [4][8][9] |

| Key Reagents | Benzyltriphenylphosphonium chloride, cinnamaldehyde, sodium ethoxide, ethanol | Benzyltriphenylphosphonium chloride, cinnamaldehyde, sodium hydroxide, dichloromethane, ethanol | [3][4][7] |

The Horner-Wadsworth-Emmons (HWE) Reaction

A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, was developed in 1958.[10] This method utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[10] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture.[10] The HWE reaction typically favors the formation of (E)-alkenes.[10]

The HWE reaction follows a similar pathway to the Wittig reaction, involving the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

While a specific, detailed protocol for the HWE synthesis of 1,4-diphenyl-1,3-butadiene was not prominently found in the initial search, a general procedure using a phosphonate ester and sodium methoxide is described.

-

Phosphonate Ester Synthesis: Diethyl benzylphosphonate can be synthesized by the reaction of benzyl chloride with triethyl phosphite. This reaction is typically heated to drive off ethyl chloride.[9]

-

Carbanion Formation and Reaction: The resulting phosphonate ester is cooled and treated with a base such as sodium methoxide in a solvent like dimethylformamide (DMF). Cinnamaldehyde is then added to the chilled solution.[9]

-

Workup and Purification: The reaction is quenched with water and methanol, and the precipitated product is collected by filtration. The crude product is washed with water and methanol to remove impurities.[9]

| Parameter | Value | Reference |

| Yield | ~5.7 g (from 5 mL benzyl chloride) | [9] |

| Melting Point (°C) | 150-151 (crude), 153 (pure) | [9] |

| Key Reagents | Benzyl chloride, triethyl phosphite, sodium methoxide, dimethylformamide, cinnamaldehyde | [9] |

Conclusion

The synthesis of 1,4-diphenyl-1,3-butadiene has evolved from early, less efficient methods to the highly versatile and widely adopted Wittig and Horner-Wadsworth-Emmons reactions. These phosphorus-based olefination reactions provide reliable and relatively high-yielding pathways to this important conjugated diene. The choice between the Wittig and HWE reactions may depend on factors such as desired stereoselectivity and ease of byproduct removal. The detailed protocols and mechanistic insights provided in this guide serve as a valuable technical resource for researchers engaged in organic synthesis and the development of novel chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. unwisdom.org [unwisdom.org]

- 3. webassign.net [webassign.net]

- 4. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]

- 8. scribd.com [scribd.com]

- 9. geocities.ws [geocities.ws]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]